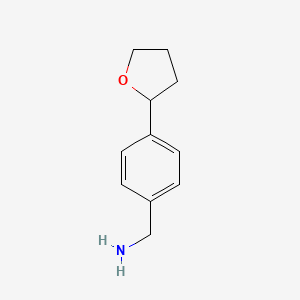
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine
Übersicht
Beschreibung
“(4-(Tetrahydrofuran-2-yl)phenyl)methanamine” is a chemical compound with the molecular formula C11H15NO. It has a molecular weight of 177.2429 .
Molecular Structure Analysis
The molecular structure of “(4-(Tetrahydrofuran-2-yl)phenyl)methanamine” consists of a phenyl group attached to a tetrahydrofuran ring via a methanamine linker .Physical And Chemical Properties Analysis
The predicted boiling point of “(4-(Tetrahydrofuran-2-yl)phenyl)methanamine” is 289.1±13.0 °C, and its predicted density is 1.090±0.06 g/cm3. The compound has a predicted pKa of 8.49±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Chiral (Indol-2-yl)methanamines, structurally related to tetrahydrofuran derivatives, have been synthesized with high enantiomeric excess, using amino acid starting materials and a protective group strategy. These compounds are of interest due to their presence in natural products and pharmaceuticals, with studies highlighting their synthesis methods and stereochemical properties (Lood et al., 2015).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications. This research demonstrates the utility of these compounds in facilitating various chemical transformations, underscoring their potential in organic synthesis (Roffe et al., 2016).
Antimicrobial and Antiosteoclast Activities
Derivatives of tetrahydrofuran-2-ylphenyl methanamine have been explored for their antimicrobial and antiosteoclast activities. For instance, di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibited moderate to high antiosteoclast and osteoblast activity, indicating potential for treating bone-related diseases (Reddy et al., 2012).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes containing (4-(Tetrahydrofuran-2-yl)phenyl)methanamine analogs have been studied for their photocytotoxic properties. These complexes show significant potential in cancer therapy by generating reactive oxygen species under red light, indicating a novel approach to target cancer cells with minimal side effects (Basu et al., 2014).
Drug Discovery and Design
Compounds featuring the tetrahydrofuran moiety have been pivotal in drug discovery, particularly as AMPA receptor potentiators for cognitive deficit treatments. The development of such compounds involves sophisticated design to enhance potency, selectivity, and metabolic stability, contributing to the advancement of treatments for neurological disorders (Shaffer et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQYEHSZGRDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tetrahydrofuran-2-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



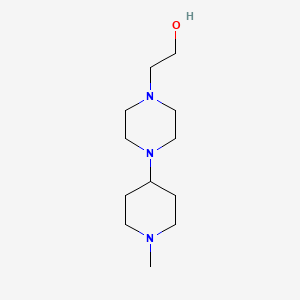
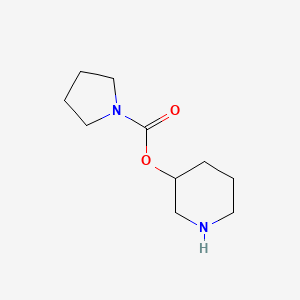
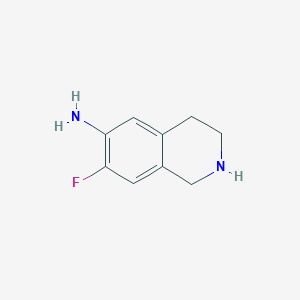
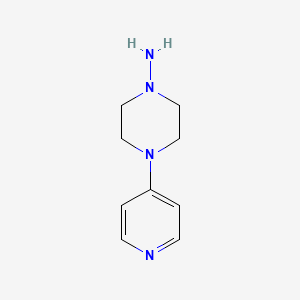
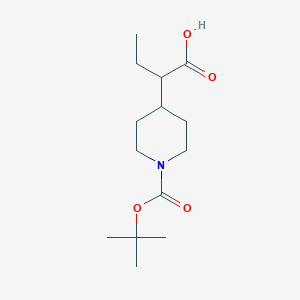
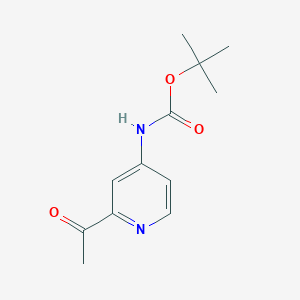
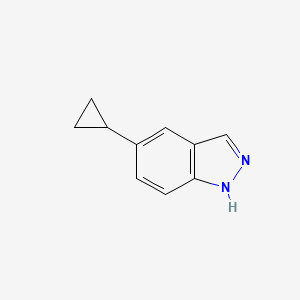
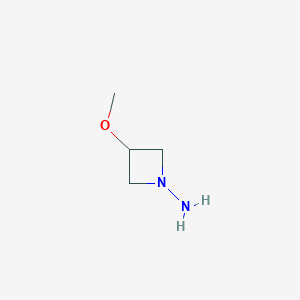
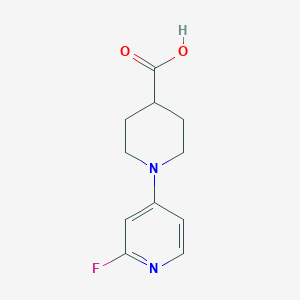
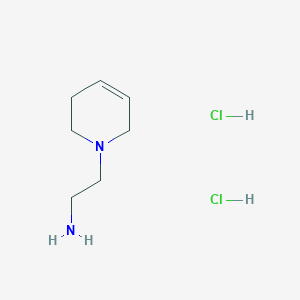
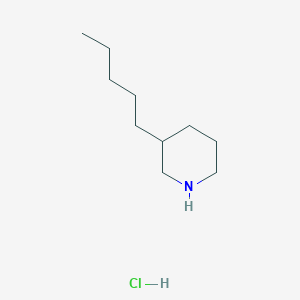
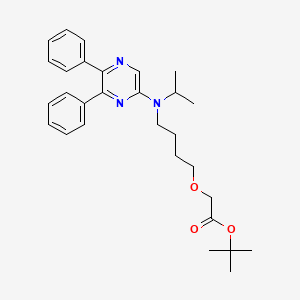
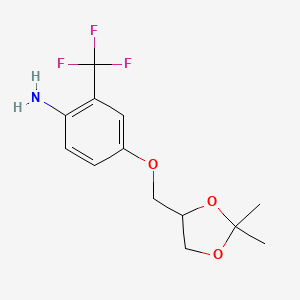
![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)